1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde
Overview
Description
1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a methoxyimino group attached to the indan-5-carbaldehyde structure.
Preparation Methods
The synthesis of 1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indan-5-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Similar in structure but lacks the methoxyimino group, leading to different chemical reactivity and biological activity.
5-Bromo-1H-indole-3-carbaldehyde:
Indole-3-acetic acid: A plant hormone with different functional groups and biological roles.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methoxyimino-2,3-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-14-12-11-5-3-9-6-8(7-13)2-4-10(9)11/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
MYHBJJIFLLKXFR-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CCC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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